molecular formula C17H16N2O2 B7496014 N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide

N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide

Cat. No. B7496014
M. Wt: 280.32 g/mol
InChI Key: WHQWLEHPCCMKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide, also known as PQR309, is a novel and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It is currently being studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide inhibits the PI3K and mTOR pathways, which are involved in cell growth, proliferation, and survival. By inhibiting these pathways, N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide in lab experiments is its potency and specificity for the PI3K and mTOR pathways. However, one limitation is that it may not be effective in all types of cancer and may have different effects on different cell types.

Future Directions

There are several potential future directions for research on N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing new formulations of N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide for improved delivery and efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide and its potential use in combination with other cancer treatments.

Synthesis Methods

N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide is synthesized using a multi-step process that involves the reaction of 2-amino-5-methylbenzoic acid with 5-methylfurfural in the presence of trifluoroacetic acid to produce the intermediate 2-(5-methylfuran-2-yl)benzoic acid. This intermediate is then reacted with N-methylmorpholine and isobutyl chloroformate to produce the corresponding N-methyl-N-[(5-methylfuran-2-yl)methyl]benzoic acid ester. The ester is then reacted with 2-chloroquinoline-5-carboxamide in the presence of triethylamine to produce N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide.

Scientific Research Applications

N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-8-9-13(21-12)11-19(2)17(20)15-5-3-7-16-14(15)6-4-10-18-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQWLEHPCCMKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C2=C3C=CC=NC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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